DG(20:1(11Z)/20:3(8Z,11Z,14Z)/0:0)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

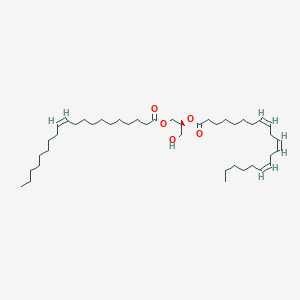

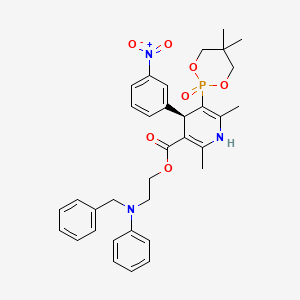

DG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as diacylglycerol or DAG(20:1/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(20:1(11Z)/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(20:1(11Z)/20:3(8Z, 11Z, 14Z)) pathway. DG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:3(8Z, 11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway.

DG(20:1(11Z)/20:3(8Z,11Z,14Z)/0:0) is a diglyceride.

Aplicaciones Científicas De Investigación

Application in Delayed Gamma-Ray Spectroscopy

Delayed gamma-ray spectroscopy (DGS) is employed in nuclear material sample analysis. High-radioactivity nuclear materials are assessed using DGS by comparing fission product gamma-ray peak intensities. This technique requires careful moderation of neutrons to induce fission events in high thermal cross-section fissile nuclides. A compact interrogation system has been developed to optimize this process, enhancing practical safeguards in DGS capabilities (Rodriguez et al., 2019).

Optimization in Distributed Power Systems

DG(20:1(11Z)/20:3(8Z,11Z,14Z)/0:0) finds application in distributed power systems, particularly in the optimization of Distributed Generator (DG) placement. This involves complex calculations to determine the ideal size and placement of DGs for efficiency and economic benefits. The use of Genetic Algorithms has been crucial in achieving this optimization (Vivek et al., 2011).

Enhancing Scientific Workflow in Biomedical Research

In biomedical research, particularly in molecular docking simulations for drug discovery, DG(20:1(11Z)/20:3(8Z,11Z,14Z)/0:0) plays a vital role in enhancing scientific workflows. It helps in data distribution between computationally demanding stages, optimizing the process and reducing the make span of workflow stages submitted to a Desktop Grid (DG) (Reynolds et al., 2011).

Role in Distributed Generation Technologies

DG(20:1(11Z)/20:3(8Z,11Z,14Z)/0:0) contributes to the evolving concept of Distributed Generation (DG) technologies. These technologies are altering the operation of electric power systems by using dispersed generators of varying sizes at load sites. This approach brings several operational and economical benefits to the distribution network (El-Khattam & Salama, 2004).

Investigating Oligonucleotide Conformation

DG(20:1(11Z)/20:3(8Z,11Z,14Z)/0:0) is crucial in studying the conformation of triple-helical oligonucleotides, as observed in a study involving the (dG)20.(dG)20(dC)20 oligonucleotide triplex. FTIR spectroscopy was used to investigate hydration-dependent conformational changes in the molecule, enhancing understanding of DNA and RNA structures (White & Powell, 1995).

Improving Grid-Connected Systems

The DG(20:1(11Z)/20:3(8Z,11Z,14Z)/0:0) is applied to enhance the performance of 20 kV grid-connected distributed generation systems. This involves using a combination of Photovoltaic (PV) and Wind Turbine (WT) systems, along with advanced controllers to maintain power equilibrium and supply power efficiently to the grid (Soedibyo et al., 2017).

Propiedades

Fórmula molecular |

C43H76O5 |

|---|---|

Peso molecular |

673.1 g/mol |

Nombre IUPAC |

[(2S)-3-hydroxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] (Z)-icos-11-enoate |

InChI |

InChI=1S/C43H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,24,26,41,44H,3-11,13,15-16,21-23,25,27-40H2,1-2H3/b14-12-,19-17-,20-18-,26-24-/t41-/m0/s1 |

Clave InChI |

GUCWFGHNWKOBJT-VSVXWRETSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-[2,4-bis(fluoranyl)phenyl]-5-[(E)-[(4-chlorophenyl)carbamothioylhydrazinylidene]methyl]pyrazole-4-carboxylate](/img/structure/B1241815.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(2,3-dimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B1241817.png)

![4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)

![4-[(2E)-2-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitro-N-phenylbenzenesulfonamide](/img/structure/B1241822.png)

![5-(2-thienyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1241823.png)

![Benzamide, 4-[3-[(2-hydroxy-2-phenylethyl)amino]-3-methylbutyl]-, (R)-(9CI)](/img/structure/B1241835.png)

![(15E)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone](/img/structure/B1241837.png)

![2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1241838.png)